1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Chemical Biology Medicinal Chemistry Synthetic Building Blocks

Select this specific 2,3-dichlorophenylsulfonylpiperidin-3-ol isomer (CAS 1153348-41-4) to preserve SAR integrity in your lead series. The 2,3-dichloro substitution imparts a unique dipole moment and steric profile distinct from 2,5-dichloro or 3,4-dichloro analogs. Substituting based on visual similarity introduces unquantified variables that can invalidate experimental results. The 3-hydroxyl group serves as a critical hydrogen bond donor/acceptor and a functional handle for esterification, etherification, or oxidation during parallel synthesis. Also suitable as an analytical reference standard (HPLC/LC-MS/NMR). Purity: ≥95%.

Molecular Formula C11H13Cl2NO3S
Molecular Weight 310.19
CAS No. 1153348-41-4
Cat. No. B2393675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol
CAS1153348-41-4
Molecular FormulaC11H13Cl2NO3S
Molecular Weight310.19
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)O
InChIInChI=1S/C11H13Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(16,17)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2
InChIKeyJVSIWDNCNDFZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (CAS 1153348-41-4): A Research-Grade Sulfonylpiperidine Building Block


1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (CAS 1153348-41-4) is a small molecule heterocyclic building block characterized by a piperidin-3-ol core linked via a sulfonamide bridge to a 2,3-dichlorophenyl moiety . It has the molecular formula C11H13Cl2NO3S and a molecular weight of 310.20 g/mol . While the sulfonylpiperidine scaffold is widely employed in medicinal chemistry programs targeting kinases and GPCRs, this specific compound is primarily cataloged and procured as a versatile synthetic intermediate or a reference standard for analytical chemistry [1].

Procurement Risk in 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol: Why Unverified Analogs Cannot Be Substituted


In the sulfonylpiperidine chemical space, small alterations to the substitution pattern on the phenyl ring or the piperidine core can profoundly alter electronic properties (logP, pKa), target binding affinity, and metabolic stability [1]. The specific 2,3-dichloro substitution on the phenylsulfonyl group of this compound is distinct from the 2,5-dichloro or 3,4-dichloro isomers, leading to different dipole moments and steric profiles [2]. Furthermore, the presence of the 3-hydroxyl group on the piperidine ring differentiates this scaffold from its non-hydroxylated counterpart, 1-[(2,3-Dichlorophenyl)sulfonyl]piperidine (MW 294.2 g/mol), providing a critical hydrogen bond donor/acceptor handle for further derivatization or target engagement . For scientists seeking to reproduce literature procedures or maintain SAR integrity in a lead series, substituting this compound with a 'close' analog based solely on visual similarity introduces unquantified variables that can invalidate experimental results.

1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol: A Comparative Evidence Gap Analysis


Absence of Published Biological Comparative Data for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

A comprehensive review of public literature databases (PubMed, BindingDB, SciFinder, and patent repositories) was conducted. The search specifically targeted primary research articles and patents reporting quantitative activity (IC50, Ki, EC50) for CAS 1153348-41-4 against any biological target. The result of this evidence-gathering process returned zero matches containing quantitative, comparator-based biological or physicochemical data for this exact compound [1][2]. No studies were found that compare the activity of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol head-to-head against the 2,5-dichloro isomer, the 3,4-dichloro isomer, or the non-hydroxylated piperidine analog. This lack of public domain data is characteristic of a compound whose utility is defined by its role as a commercial building block rather than a fully characterized probe or lead molecule.

Chemical Biology Medicinal Chemistry Synthetic Building Blocks

Defined Utility Scenarios for Procuring 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (CAS 1153348-41-4)


Procurement as a Reference Standard for Analytical Method Development

This compound can be procured as a high-purity standard (typically 95-98%) for the calibration, validation, and troubleshooting of analytical instrumentation, including HPLC, LC-MS, and NMR . Its unique molecular signature (C11H13Cl2NO3S; MW 310.20) and predictable isotopic pattern due to the two chlorine atoms make it suitable for use as a system suitability standard or a retention time marker in complex mixture analysis. This application leverages the compound's defined physicochemical properties rather than any specific biological activity.

Utilization as a Synthetic Intermediate in Medicinal Chemistry

The primary value proposition of this compound is its use as a building block in parallel synthesis or library generation. The 3-hydroxyl group on the piperidine ring serves as a convenient functional handle for further diversification, such as esterification, etherification, or oxidation. Scientists procuring this compound intend to incorporate the 2,3-dichlorophenylsulfonylpiperidine core into larger, more complex molecules as part of a structure-activity relationship (SAR) campaign . The differentiation from analogs lies purely in the defined substitution pattern required for the synthetic route.

Use in In Silico Modeling and Chemoinformatics Datasets

Given the absence of empirical biological data, this compound is suitable for inclusion in chemoinformatics projects as an uncharacterized molecular entity. It can be used to build or validate predictive models for physicochemical properties (e.g., predicted logP, topological polar surface area) or to populate virtual screening libraries as a 'dark chemical matter' control [1]. The procurement decision is driven by the need for a specific chemical graph structure, independent of any experimental differentiation against analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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